2-Amino-4-iminoheptafluoropent-2-ene
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Overview
Description
2-Amino-4-iminoheptafluoropent-2-ene is a fluorinated organic compound with the molecular formula C5H3F7N2. It is characterized by the presence of both amino and imino functional groups, along with a heptafluorinated carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-iminoheptafluoropent-2-ene typically involves the fluorination of precursor compounds. One common method includes the reaction of a suitable amine with a fluorinated ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-iminoheptafluoropent-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce fully saturated amines .
Scientific Research Applications
2-Amino-4-iminoheptafluoropent-2-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 2-Amino-4-iminoheptafluoropent-2-ene involves its interaction with molecular targets through its amino and imino groups. These functional groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The fluorinated carbon chain also contributes to the compound’s stability and reactivity .
Comparison with Similar Compounds
- 2-Amino-4-iminohexafluoropent-2-ene
- 2-Amino-4-iminooctafluoropent-2-ene
- 2-Amino-4-iminoheptafluorobut-2-ene
Comparison: 2-Amino-4-iminoheptafluoropent-2-ene is unique due to its specific fluorination pattern and the presence of both amino and imino groups. Compared to similar compounds, it offers a distinct balance of reactivity and stability, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
(E)-1,1,1,3,5,5,5-heptafluoro-4-iminopent-2-en-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7N2/c6-1(2(13)4(7,8)9)3(14)5(10,11)12/h13H,14H2/b3-1+,13-2? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPGYANHJLMYBV-YSJZGAJUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)N)(C(=N)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\N)(\C(=N)C(F)(F)F)/F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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